Azepan-2-one-d10

Description

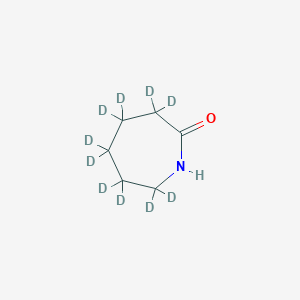

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azepan-2-one-d10: A Technical Guide for Researchers in Analytical Chemistry and Drug Development

An In-Depth Examination of the Application of Deuterated Caprolactam as an Internal Standard in Mass Spectrometry-Based Quantification

Introduction

Azepan-2-one-d10, the deuterated analog of Azepan-2-one (commonly known as caprolactam), serves as a critical tool in modern analytical research, particularly in methodologies requiring high precision and accuracy. Its primary application lies as an internal standard for the quantitative analysis of caprolactam by mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC). The incorporation of ten deuterium (B1214612) atoms into the caprolactam structure renders it chemically identical to the analyte of interest but mass-shifted, making it an ideal internal standard to correct for variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the use of this compound in research, focusing on its application as an internal standard in LC-MS/MS methods for the quantification of caprolactam. It is intended for researchers, scientists, and drug development professionals who are engaged in analytical method development, validation, and sample analysis.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development.

| Property | Azepan-2-one (Caprolactam) | This compound (Caprolactam-d10) |

| Chemical Formula | C₆H₁₁NO | C₆HD₁₀NO |

| Molecular Weight | 113.16 g/mol | 123.22 g/mol |

| CAS Number | 105-60-2 | 169297-53-4 |

| Appearance | White solid | White solid |

| Purity | Typically >98% | Typically >98% (Isotopic Purity >98%) |

Core Application: Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of caprolactam, is considered the gold standard in mass spectrometry. This is because the deuterated standard co-elutes with the non-labeled analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.

Signaling Pathway in Mass Spectrometry

The following diagram illustrates the principle of using a deuterated internal standard in a mass spectrometer.

Experimental Protocol: Quantification of Caprolactam in Aqueous Samples

The following is a representative, detailed methodology for the quantification of caprolactam in aqueous samples (e.g., environmental water samples or migration testing solutions for food contact materials) using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Analytes: Caprolactam (≥99% purity)

-

Internal Standard: this compound (≥98% chemical purity, ≥98% isotopic purity)

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Preparation: Syringe filters (0.22 µm)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of caprolactam and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Intermediate Solutions (10 µg/mL):

-

Dilute 100 µL of each stock solution to 10 mL with a 50:50 mixture of methanol and water.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Dilute 100 µL of the 10 µg/mL this compound intermediate solution to 10 mL with the initial mobile phase composition.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the caprolactam intermediate solution into a known volume of the working internal standard solution and diluting with the initial mobile phase. A typical calibration range would be 1-1000 ng/mL.

-

Sample Preparation

-

To 950 µL of the aqueous sample, add 50 µL of the working internal standard solution (100 ng/mL).

-

Vortex the sample for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | Caprolactam: 114.1 > 86.1 (Quantifier), 114.1 > 56.1 (Qualifier) |

| This compound: 124.2 > 96.2 (Quantifier) | |

| Collision Energy | Optimized for each transition (typically 10-25 eV) |

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier MRM transitions of both caprolactam and this compound.

-

Calculate the ratio of the peak area of caprolactam to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of caprolactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

The following diagram outlines the experimental workflow for the quantitative analysis of caprolactam using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of caprolactam. Its use as an internal standard in mass spectrometry-based methods, such as LC-MS/MS, effectively mitigates analytical variability, ensuring high-quality data. The detailed protocol and workflows provided in this guide offer a robust starting point for the development and implementation of analytical methods for caprolactam in various research and development settings. The principles outlined are broadly applicable to a range of matrices, with the understanding that matrix-specific validation would be required.

An In-Depth Technical Guide to the Physical Characteristics of Deuterated Caprolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated caprolactam, a crucial isotopically labeled compound in various research and development applications. This document details available data on its physical properties, outlines relevant experimental protocols for its synthesis and characterization, and presents a logical workflow for its production.

Core Physical Properties

Deuterium (B1214612) labeling of caprolactam (C₆H₁₁NO) to form its deuterated counterpart, most commonly Caprolactam-d10 (C₆D₁₀HNO) or Caprolactam-d11 (C₆D₁₁NO), subtly alters its physical properties. While extensive experimental data for the deuterated forms are not always readily available, the properties of non-deuterated caprolactam serve as a valuable baseline for comparison. Research indicates that deuteration can lead to slight variations in properties such as melting and boiling points. For instance, studies on related deuterated polymers have shown a decrease in melting temperature upon deuteration.

The following tables summarize the key physical data for both non-deuterated and deuterated caprolactam.

Table 1: General Properties of Deuterated and Non-Deuterated Caprolactam

| Property | Deuterated Caprolactam (Caprolactam-d10) | Non-Deuterated Caprolactam |

| Chemical Formula | C₆D₁₀HNO | C₆H₁₁NO |

| Molecular Weight | 123.22 g/mol | 113.16 g/mol [1] |

| CAS Number | 169297-53-4 | 105-60-2[2][3] |

| Appearance | White solid | White, hygroscopic, crystalline solid or flakes[1][2][4] |

Table 2: Quantitative Physical Characteristics

| Property | Deuterated Caprolactam | Non-Deuterated Caprolactam |

| Melting Point | Data not readily available; expected to be slightly lower than the non-deuterated form.[5] | 68-71 °C[6][7] |

| Boiling Point | Data not readily available | ~270 °C[1][2][3][8] |

| Density | Data not readily available | ~1.01 g/cm³[8] |

| Solubility in Water | Expected to be highly soluble | Highly soluble[2][4][9][10] |

Experimental Protocols

Synthesis of Deuterated Caprolactam

The primary method for synthesizing caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime. For the synthesis of deuterated caprolactam, deuterated starting materials are required. The general workflow is outlined below.

Diagram 1: General Synthesis and Purification Workflow for Caprolactam

Caption: A flowchart illustrating the synthesis of caprolactam via Beckmann rearrangement and subsequent purification steps.

Detailed Methodology:

-

Oximation of Deuterated Cyclohexanone: Deuterated cyclohexanone is reacted with a hydroxylamine (B1172632) salt (e.g., hydroxylamine sulfate) in a suitable solvent. The reaction mixture is typically neutralized to facilitate the formation of deuterated cyclohexanone oxime.

-

Beckmann Rearrangement: The deuterated cyclohexanone oxime is treated with a strong acid, such as sulfuric acid or oleum, to induce the Beckmann rearrangement. This reaction transforms the oxime into a cyclic amide, yielding crude deuterated caprolactam.

-

Purification:

-

Crystallization: The crude deuterated caprolactam is dissolved in an appropriate solvent (e.g., benzene, toluene, or water) and then cooled to induce crystallization. This process helps to remove many impurities.

-

Distillation: The crystallized product is further purified by vacuum distillation to separate the deuterated caprolactam from any remaining impurities and solvent residues.

-

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of deuterated caprolactam.

-

¹H NMR: In a fully deuterated sample (Caprolactam-d11), the proton NMR spectrum will show a significant reduction or complete absence of signals corresponding to the caprolactam protons. Residual proton signals can be used to quantify the level of deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that is analogous to the proton spectrum of the non-deuterated compound. It is used to confirm the positions of deuterium incorporation.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbonyl and methylene (B1212753) carbons. The coupling patterns may be altered due to the presence of deuterium.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present and to observe the effect of deuteration on vibrational frequencies.

-

C-H vs. C-D Vibrations: The stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) compared to the corresponding C-H bonds due to the heavier mass of deuterium. This shift is a clear indicator of successful deuteration.

-

N-H vs. N-D Vibrations: Similarly, the N-D stretching and bending vibrations will appear at lower frequencies than the N-H vibrations.

-

Carbonyl Group: The C=O stretching frequency may also be slightly shifted upon deuteration of the adjacent methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of deuterated caprolactam and assessing the degree of deuteration.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 123.22 for C₆D₁₀HNO).

-

Isotopic Distribution: By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules containing different numbers of deuterium atoms can be determined, thus providing a measure of the isotopic enrichment.

This guide provides a foundational understanding of the physical characteristics of deuterated caprolactam for professionals in research and drug development. While some experimental data for the deuterated form remains to be fully elucidated, the provided information, based on the well-characterized non-deuterated caprolactam and general principles of isotopic labeling, serves as a valuable resource.

References

- 1. Caprolactam Lab Report - 1062 Words | Bartleby [bartleby.com]

- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. anl.gov [anl.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Caprolactam CAS#: 105-60-2 [m.chemicalbook.com]

- 8. Caprolactam [herunchemical.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

Azepan-2-one-d10: A Technical Guide for Researchers

Introduction

Azepan-2-one-d10, the deuterated form of ε-caprolactam, is a critical internal standard for analytical and research applications. Its use is particularly prominent in quantitative analyses utilizing mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise quantification in complex biological and environmental matrices. This technical guide provides an in-depth overview of this compound, focusing on supplier information, purity assessment, and the experimental protocols essential for its application in scientific research.

Supplier and Purity Information

The selection of a high-purity, isotopically enriched internal standard is paramount for accurate and reproducible quantitative analysis. The following table summarizes commercially available this compound from various suppliers. Researchers are advised to consult the certificate of analysis (CoA) from the respective supplier for lot-specific purity information.

| Supplier | Product Name | CAS Number | Stated Purity | Isotopic Purity |

| MedChemExpress | This compound | 169297-53-4 | 99.8%[1] | Not specified |

| Cambridge Isotope Laboratories, Inc. | Caprolactam (D₁₀, 98%) | 169297-53-4 | 98%[2] | Not specified |

| LGC Standards | Caprolactam (D10, 98%) | 169297-53-4 | 98%[3] | Not specified |

Note: Availability and purity of this compound from other suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Cayman Chemical should be confirmed directly with the respective vendors.

Experimental Protocols for Purity and Isotopic Enrichment Analysis

The determination of both chemical and isotopic purity is crucial for validating the suitability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule and determining the positions and extent of deuterium labeling.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) to a known concentration.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired to identify and quantify any residual proton signals. The absence or significant reduction of signals corresponding to the ten deuterated positions confirms a high degree of isotopic enrichment.

-

²H NMR Analysis: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the locations of deuteration.

-

Quantitative NMR (qNMR): By integrating the signals in both ¹H and ²H NMR spectra against a certified internal standard, the isotopic purity can be accurately calculated.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the isotopic distribution and to confirm the molecular weight of the deuterated compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized using an appropriate technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound.

-

Data Analysis: The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. High-resolution mass spectrometry allows for the accurate mass determination of the molecular ion, further confirming the elemental composition.

Experimental Workflow for Purity Verification

The following diagram illustrates a general workflow for the comprehensive purity and identity confirmation of this compound.

Biological Activity and Signaling Pathways

Azepan-2-one, or ε-caprolactam, is primarily known as the monomer for the production of Nylon-6. Its biological activity is not extensively studied in the context of specific signaling pathways. The deuterated form, this compound, is synthesized for its utility as an internal standard in analytical testing and is not intended for biological or pharmaceutical studies. Its value lies in its chemical and isotopic properties rather than any inherent biological function.

References

Applications of Azepan-2-one-d10 as a Tracer Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-2-one-d10 is a deuterated form of Azepan-2-one, also known as ε-caprolactam. The substitution of ten hydrogen atoms with deuterium (B1214612), a stable heavy isotope of hydrogen, makes it an invaluable tool in analytical and metabolic research. While chemically similar to its non-deuterated counterpart, its increased mass allows it to be distinguished by mass spectrometry. This property makes this compound an excellent internal standard for quantitative analysis and a powerful tracer for in vivo and in vitro studies.[1]

The use of deuterated compounds as internal standards is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] The principle of isotope dilution, where a known amount of the deuterated standard is added to a sample, allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[1][2] Furthermore, as a tracer, this compound can be used to follow the metabolic fate of ε-caprolactam in biological systems, providing crucial data for pharmacokinetic and toxicological assessments.

Core Applications

The primary applications of this compound revolve around its use as a tracer and an internal standard in quantitative analytical methods.

-

Pharmacokinetic Studies: this compound can be administered to animal models to study the absorption, distribution, metabolism, and excretion (ADME) of ε-caprolactam. By tracking the appearance and disappearance of the deuterated compound and its metabolites in biological fluids and tissues, researchers can gain a comprehensive understanding of its pharmacokinetic profile.

-

Metabolic Pathway Elucidation: The use of a deuterated tracer is instrumental in identifying and quantifying metabolites. Following administration of this compound, mass spectrometry can be used to detect compounds with the characteristic deuterium label, facilitating the discovery of novel metabolic pathways.

-

Quantitative Bioanalysis: As an internal standard, this compound is essential for the accurate quantification of ε-caprolactam in complex matrices such as plasma, urine, and tissue homogenates.[1][2] Its co-elution with the unlabeled analyte in chromatographic systems ensures that any variations in sample processing or instrument response are accounted for, thereby improving the reliability of the analytical method.[1]

-

Environmental and Food Safety Analysis: Given that ε-caprolactam can migrate from food packaging materials, sensitive and accurate analytical methods are required for its monitoring.[3][4] this compound can be used as an internal standard to develop robust methods for the quantification of ε-caprolactam in food simulants and environmental samples.

Experimental Workflow for a Tracer Study

A typical workflow for a pharmacokinetic or metabolic study using this compound as a tracer is outlined below. This process involves the administration of the deuterated compound, collection of biological samples, sample preparation, analytical measurement, and data analysis.

Analytical Methodologies

The quantification of Azepan-2-one and its deuterated analog typically involves chromatographic separation followed by mass spectrometric detection. Below is a summary of established methods for the analysis of unlabeled ε-caprolactam, which can be adapted for this compound.

| Technique | Sample Matrix | Sample Preparation | Chromatographic Column | Mobile Phase/Carrier Gas | Detection | Reference |

| GC-MS | Food Simulant | Migration into 3% acetic acid solution. | Capillary column | - | Mass Spectrometry (MS) | [4] |

| GC-FID | Food Packaging | Immersion in aqueous ethanol (B145695) solution. | InertCap 1 (0.32 mm I.D. x 30 m) | Helium | Flame Ionization (FID) | [5] |

| HPLC-UV | Nylon 6 | Extraction with pure water at 100°C. | Asahipak ODP-50 4D | (A) H₂O (B) CH₃CN | UV at 210 nm | [6] |

| HPLC-RI | - | - | - | - | Refractive Index (RI) | [3] |

Note: When adapting these methods for this compound, the primary modification will be in the mass spectrometer settings to monitor the appropriate mass-to-charge ratio (m/z) for the deuterated compound and its metabolites.

Metabolic Fate of Azepan-2-one

Studies in rats have shown that ε-caprolactam is metabolized in the body. The primary metabolites identified are 4-hydroxycaprolactam and 6-aminohexanoic acid.[7] Approximately 16% of the ingested caprolactam was excreted as the 4-hydroxy metabolite.[7] The metabolic pathway involves hydroxylation and hydrolysis of the lactam ring.

While the detailed metabolism in humans has not been fully elucidated, studies in microorganisms like Pseudomonas jessenii show a complete degradation pathway. This pathway begins with the hydrolysis of the caprolactam ring to form 6-aminohexanoic acid, which is then deaminated to 6-oxohexanoic acid.[8][9][10] This is subsequently oxidized to adipic acid, which can then enter central metabolism via the β-oxidation pathway.[9] This microbial pathway provides a plausible model for further investigation in mammalian systems.

Data Presentation in Pharmacokinetic Studies

Following a tracer study using this compound, the collected data would be used to determine key pharmacokinetic parameters. These parameters are crucial for understanding the behavior of the compound in the body. The results are typically presented in a tabular format for clarity and ease of comparison.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Plasma

| Parameter | Description | Units | Value (Example) |

| Cmax | Maximum observed concentration | ng/mL | 1500 |

| Tmax | Time to reach Cmax | hours | 1.5 |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measured time point | ngh/mL | 7500 |

| AUC(0-∞) | Area under the concentration-time curve from time 0 to infinity | ngh/mL | 8100 |

| t₁/₂ | Elimination half-life | hours | 4.2 |

| CL/F | Apparent total clearance | L/h/kg | 0.25 |

| Vd/F | Apparent volume of distribution | L/kg | 1.5 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Conclusion

This compound is a powerful and versatile tool for researchers in the pharmaceutical and life sciences. Its application as a tracer and internal standard enables the precise and accurate study of the pharmacokinetics and metabolism of ε-caprolactam. The methodologies and metabolic pathways outlined in this guide provide a solid foundation for the design and execution of studies utilizing this valuable compound. As research continues, the use of this compound will undoubtedly contribute to a deeper understanding of the biological fate of this important industrial chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. glsciences.com [glsciences.com]

- 6. shodex.com [shodex.com]

- 7. Identification of ninhydrin-positive caprolactam metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical properties of a Pseudomonas aminotransferase involved in caprolactam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic and structural properties of ATP‐dependent caprolactamase from Pseudomonas jessenii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Quantification of Azepan-2-one using Azepan-2-one-d10 as an Internal Standard by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepan-2-one, commonly known as caprolactam, is an organic compound widely used in the production of Nylon 6 fibers and plastics.[1] Its potential migration from packaging materials into food and environmental samples necessitates sensitive and accurate analytical methods for its quantification. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, offering high selectivity and sensitivity.[2][3] The use of a stable isotope-labeled internal standard, such as Azepan-2-one-d10, is crucial for achieving high accuracy and precision in LC-MS analysis.[4][5] Deuterated internal standards closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.[4][6] This application note provides a detailed protocol for the quantification of Azepan-2-one in a representative matrix (e.g., water or plasma) using this compound as an internal standard.

Physicochemical Properties of Azepan-2-one and its Deuterated Analog:

| Property | Azepan-2-one (Caprolactam) | This compound |

| Synonyms | ε-Caprolactam, 2-Oxohexamethylenimine | ε-Caprolactam-d10, Caprolactam-d10 |

| CAS Number | 105-60-2[1][7] | 169297-53-4[8][9] |

| Molecular Formula | C₆H₁₁NO[1][7] | C₆HD₁₀NO |

| Molecular Weight | 113.16 g/mol [1][7] | 123.22 g/mol [8] |

| Appearance | White solid[1] | Not specified, assumed to be a solid |

| Melting Point | 69.2 °C[1] | Not specified |

| Boiling Point | 270.8 °C[1] | Not specified |

| Solubility in Water | 866.89 g/L (22 °C)[1] | Not specified |

Experimental Protocols

Materials and Reagents

-

Azepan-2-one (analytical standard, ≥98% purity)

-

This compound (internal standard, ≥98% purity, 98% isotopic purity)[8][9]

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control matrix (e.g., human plasma, environmental water sample)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Azepan-2-one and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Azepan-2-one by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the control matrix to create calibration standards.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 1 µg/mL.

-

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix. This example outlines a protein precipitation method suitable for plasma samples.

-

Pipette 100 µL of the sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly. It is crucial to add the internal standard early in the sample preparation process to account for any analyte loss during subsequent steps.[5]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Experimental Workflow Diagram

Caption: A diagram illustrating the sample preparation workflow.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 95 3.0 50 3.1 5 4.0 5 4.1 95 | 6.0 | 95 |

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Azepan-2-one 114.1 86.1 15 | this compound | 124.2 | 94.1 | 18 |

-

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Table 1: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 2,540 | 510,200 | 0.0050 |

| 5 | 12,800 | 515,100 | 0.0248 |

| 10 | 26,100 | 520,500 | 0.0501 |

| 50 | 132,000 | 518,900 | 0.2544 |

| 100 | 265,000 | 521,300 | 0.5083 |

| 500 | 1,330,000 | 519,800 | 2.5587 |

| 1000 | 2,680,000 | 523,100 | 5.1233 |

Accuracy and Precision

The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.91 | 97.0 | 4.5 |

| Mid QC | 80 | 82.4 | 103.0 | 3.1 |

| High QC | 800 | 789.6 | 98.7 | 2.8 |

Signaling Pathways and Logical Relationships

The core of this protocol is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is straightforward and can be visualized as follows:

Quantification Logic Diagram

References

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of an LC-MS method for the semiquantitative determination of polyamide 6 contaminations in polyolefin recyclates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

- 7. chemscene.com [chemscene.com]

- 8. Caprolactam (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1538-1 [isotope.com]

- 9. Caprolactam (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Application Note: Quantitative Analysis of Azepan-2-one in Biological Matrices using a Deuterated Internal Standard

Introduction

Azepan-2-one, commonly known as ε-caprolactam, is an organic compound that serves as a precursor to Nylon 6. Its presence in biological matrices can be an indicator of environmental exposure or a result of the degradation of nylon-based medical devices. Accurate quantification of Azepan-2-one is crucial for toxicological and pharmacokinetic studies. This application note details a robust and reliable method for the sample preparation and analysis of Azepan-2-one in biological matrices, specifically plasma, using protein precipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Azepan-2-one-d10, is essential for correcting matrix effects and ensuring high accuracy and precision in quantification.[1][2]

Materials and Reagents

-

Standards: Azepan-2-one (≥99% purity), this compound (≥98% purity, deuterated internal standard)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Blank human plasma

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge capable of 4000 x g

-

Pipettes (various volumes)

-

1.5 mL polypropylene (B1209903) microcentrifuge tubes

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

-

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of Azepan-2-one and this compound in 10 mL of methanol, respectively.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Azepan-2-one by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

-

-

Internal Standard (IS) Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[3][4]

-

Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for Azepan-2-one Analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Azepan-2-one: m/z 114.1 → 86.1 (Quantifier), m/z 114.1 → 56.1 (Qualifier) This compound: m/z 124.1 → 96.1 (Quantifier) |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following table summarizes typical method performance parameters for the quantitative analysis of Azepan-2-one in biological matrices.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery | 85 - 105% |

Note: These values are representative and may vary depending on the specific matrix and instrumentation.

Results and Discussion

The protein precipitation method provides a simple, rapid, and efficient means of extracting Azepan-2-one from plasma samples. The use of a deuterated internal standard, this compound, is critical for achieving reliable quantification by compensating for variations in sample preparation and potential matrix effects during ionization.[1][2] The chromatographic conditions outlined provide good separation of the analyte from endogenous matrix components, and the MS/MS detection offers high selectivity and sensitivity.

The validation data demonstrates that the method is linear, accurate, precise, and sensitive for the intended concentration range. The high recovery indicates that the protein precipitation method is effective in extracting Azepan-2-one from the plasma matrix.

Caption: Overall Analytical Workflow from Sample to Report.

Conclusion

This application note presents a detailed protocol for the sample preparation and quantitative analysis of Azepan-2-one in biological matrices using LC-MS/MS with a deuterated internal standard. The protein precipitation method is demonstrated to be a robust, reliable, and efficient technique suitable for high-throughput analysis in research and drug development settings. The use of this compound ensures the accuracy and precision of the results by mitigating matrix-related analytical challenges.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

Application Notes and Protocols for the Use of Azepan-2-one-d10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-2-one, commonly known as caprolactam, is a key industrial chemical and a precursor to Nylon 6. Its presence and concentration in biological and environmental samples are of significant interest. Accurate and precise quantification of Azepan-2-one is crucial in various fields, including toxicology, environmental monitoring, and pharmacokinetic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantitative analysis.[1] Azepan-2-one-d10, a deuterated analog of Azepan-2-one, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative data.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of Azepan-2-one by LC-MS/MS.

Principle of Internal Standard Quantification

The fundamental principle of using a stable isotope-labeled internal standard like this compound is to add a known amount of the standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3] The mass spectrometer distinguishes between the analyte (Azepan-2-one) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical workflow are normalized. This ratio is then used to determine the concentration of the analyte in the unknown samples by plotting it against the concentrations of the calibration standards.

Experimental Protocols

Materials and Reagents

-

Azepan-2-one (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azepan-2-one and this compound in acetonitrile to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare a series of working standard solutions of Azepan-2-one by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create the calibration curve.

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for the analysis of Azepan-2-one in plasma samples.

-

Label microcentrifuge tubes for each calibrator, quality control (QC), and unknown sample.

-

Pipette 50 µL of the appropriate sample (calibrator, QC, or unknown) into the corresponding tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution to every tube.

-

To precipitate proteins, add 150 µL of cold acetonitrile to each tube.[4][5][6]

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azepan-2-one | 114.2 | 79.1 | 17 |

| Azepan-2-one (Qualifier) | 114.2 | 55.1 | 25 |

| This compound (IS) | 124.2 | 89.1 | 17 |

Note: Collision energies should be optimized for the specific instrument being used. The precursor ion for this compound is 10 Da higher than that of the unlabeled compound due to the 10 deuterium (B1214612) atoms. The product ion is also expected to be 10 Da higher, assuming the deuterium atoms are not lost during fragmentation.

Data Presentation

Calibration Curve Data

A calibration curve should be constructed by plotting the peak area ratio (Azepan-2-one / this compound) against the nominal concentration of the Azepan-2-one calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

| Calibrator | Nominal Conc. (ng/mL) | Azepan-2-one Peak Area | This compound Peak Area | Peak Area Ratio |

| 1 | 1.0 | 5,234 | 1,012,345 | 0.0052 |

| 2 | 5.0 | 25,678 | 1,023,456 | 0.0251 |

| 3 | 20.0 | 101,234 | 1,009,876 | 0.1002 |

| 4 | 50.0 | 254,321 | 1,015,678 | 0.2504 |

| 5 | 100.0 | 506,789 | 1,011,234 | 0.5012 |

| 6 | 250.0 | 1,265,432 | 1,018,765 | 1.2421 |

| 7 | 500.0 | 2,512,345 | 1,008,912 | 2.4902 |

Quality Control Sample Data

Quality control samples at low, medium, and high concentrations should be analyzed in replicate to assess the accuracy and precision of the method.

| QC Level | Replicate | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| Low | 1 | 3.0 | 2.9 | 96.7 |

| Low | 2 | 3.0 | 3.1 | 103.3 |

| Low | 3 | 3.0 | 2.8 | 93.3 |

| Medium | 1 | 75.0 | 76.5 | 102.0 |

| Medium | 2 | 75.0 | 73.9 | 98.5 |

| Medium | 3 | 75.0 | 75.8 | 101.1 |

| High | 1 | 400.0 | 395.6 | 98.9 |

| High | 2 | 400.0 | 408.2 | 102.1 |

| High | 3 | 400.0 | 391.5 | 97.9 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of Azepan-2-one in complex matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The near-identical chemical behavior of the deuterated internal standard to the analyte ensures high-quality data by correcting for a wide range of analytical variabilities.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. riddlestwist.com [riddlestwist.com]

- 4. agilent.com [agilent.com]

- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Caprolactam in Human Plasma using Solid-Phase Extraction with Azepan-2-one-d10 as an Internal Standard

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of caprolactam in human plasma. The method utilizes Azepan-2-one-d10, a deuterated analog of caprolactam, as an internal standard (IS) to ensure accuracy and precision in complex biological matrices.[1] The developed protocol is suitable for high-throughput analysis in clinical and toxicological research settings, employing a standard bind-elute SPE strategy.[2] This method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides excellent recovery and minimal matrix effects.

Introduction

Caprolactam is an organic compound that is a precursor to Nylon 6, a widely used synthetic polymer. Human exposure to caprolactam can occur in occupational settings, and monitoring its levels in biological fluids is crucial for assessing exposure and potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound (ε-Caprolactam-d10), is the preferred method for quantitative analysis via mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1][3]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation.[4] This note provides a step-by-step SPE protocol designed for the routine analysis of caprolactam in human plasma.

Experimental Protocol

Materials and Reagents

-

SPE Device: 96-well SPE plate with a polymeric reversed-phase sorbent (e.g., Strata-X)

-

Analytes: Caprolactam, this compound (Internal Standard)

-

Reagents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic Acid, Phosphoric Acid, Sodium Hydroxide.

-

Biological Matrix: Human Plasma

Sample Pre-treatment

Due to the complex nature of biological samples, a pre-treatment step is necessary prior to SPE.[5]

-

Thaw human plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).

-

For acidic analytes, add 2% phosphoric acid to disrupt drug-protein interactions. For basic analytes, use 0.1 M sodium hydroxide.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.[5]

-

Collect the supernatant for loading onto the SPE plate.

Solid-Phase Extraction Workflow

The following protocol is based on a standard bind-elute SPE strategy.[2]

-

Conditioning:

-

Add 1 mL of methanol to each well of the SPE plate.

-

Allow the methanol to pass through the sorbent bed completely. This step solvates the functional groups of the sorbent.[2]

-

-

Equilibration:

-

Add 1 mL of water to each well.

-

Allow the water to pass through, ensuring the sorbent does not dry out before sample loading. This prepares the sorbent for the aqueous sample matrix.[2]

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE plate.

-

Apply a gentle vacuum to pull the sample through the sorbent at a consistent flow rate (approximately 1 mL/min). The analyte and internal standard will bind to the sorbent.[2]

-

-

Washing:

-

Add 1 mL of 5% methanol in water to each well to remove hydrophilic interferences.

-

Apply a vacuum to pull the wash solution through completely. This step is crucial for removing matrix components that can cause ion suppression in the MS analysis.

-

-

Elution:

-

Place a clean collection plate inside the vacuum manifold.

-

Add 500 µL of acetonitrile to each well to elute the caprolactam and this compound.

-

Apply a vacuum to pull the elution solvent through and into the collection plate.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The reconstituted samples are then analyzed using a suitable LC-MS/MS system. A method for the determination of caprolactam in human urine by hydrophilic interaction liquid chromatography-tandem mass spectrometry has been previously described and can be adapted for plasma samples.[6]

Data Presentation

The following tables summarize the expected performance of this SPE protocol.

| Parameter | Result |

| Recovery (%) | > 90% |

| Matrix Effect (%) | < 15% |

| Process Efficiency (%) | > 85% |

| Table 1: Method Performance Metrics |

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Caprolactam | < 5% | < 7% |

| Table 2: Precision of the Method |

| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |

| Caprolactam | 10 ng/mL | 1000 ng/mL |

| Table 3: Dynamic Range of the Assay |

Visualization of the Experimental Workflow

Caption: Solid-Phase Extraction Workflow for Caprolactam Analysis.

Conclusion

This application note presents a detailed and efficient solid-phase extraction protocol for the quantification of caprolactam in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis. The described workflow can be easily implemented in laboratories equipped with standard SPE manifolds and LC-MS/MS instrumentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. texilajournal.com [texilajournal.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]

- 6. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azepan-2-one-d10 Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Azepan-2-one-d10 solutions, intended for use as an internal standard in quantitative analytical studies.

Introduction

This compound, the deuterated form of ε-Caprolactam, is a critical internal standard for robust and accurate quantification of its non-labeled counterpart in various matrices. Its use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) helps to correct for variability in sample preparation and instrument response.[1] Proper preparation and storage of this compound solutions are paramount to maintain their integrity and ensure the reliability of analytical data.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of Azepan-2-one and its deuterated analog is crucial for appropriate solvent selection and handling.

Table 1: Physicochemical Properties of Azepan-2-one (ε-Caprolactam)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 70 °C | [2] |

| Boiling Point | 270 °C | [3] |

The solubility of the non-deuterated analog, ε-Caprolactam, provides a strong indication of suitable solvents for this compound. Due to the similarity in chemical structure, their solubility characteristics are expected to be comparable.

Table 2: Solubility of ε-Caprolactam in Various Solvents

| Solvent | Solubility | Reference |

| Water | Highly soluble | [2] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [5] |

| Acetonitrile | Soluble | [4] |

| Chlorinated Solvents | Soluble | [2] |

| Some Hydrocarbons | Soluble | [2] |

| n-Heptane | Low solubility | [4] |

| Methyl tert-butyl ether | Soluble | [5] |

| Isopropyl ether | Soluble | [5] |

| 1-Propanol | Soluble | [5] |

| 2-Propanol | Soluble | [5] |

| 1-Butanol | Soluble | [5] |

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions of this compound.

Materials:

-

This compound (solid)

-

High-purity solvent (e.g., Methanol, Acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps (B75204)

Protocol for Stock Solution Preparation (e.g., 1 mg/mL):

-

Equilibrate the this compound container to room temperature before opening to prevent condensation.

-

Accurately weigh the desired amount of this compound (e.g., 10 mg) using a calibrated analytical balance.

-

Transfer the weighed solid to a clean, dry volumetric flask (e.g., 10 mL).

-

Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to dissolve the solid completely. Gentle vortexing may be applied if necessary.

-

Once dissolved, add the solvent to the flask up to the calibration mark.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled amber glass vial for storage.

Protocol for Working Solution Preparation (e.g., 10 µg/mL):

-

Allow the stock solution to reach room temperature.

-

Using a calibrated pipette, transfer the required volume of the stock solution (e.g., 100 µL of a 1 mg/mL stock) into a volumetric flask (e.g., 10 mL).

-

Dilute to the mark with the appropriate solvent.

-

Cap and invert the flask to ensure thorough mixing.

-

Transfer the working solution to a labeled amber glass vial.

Solution Storage and Stability

Proper storage is critical to prevent degradation and maintain the isotopic purity of this compound solutions.

Storage Recommendations:

-

Temperature: For long-term storage, solutions should be stored at -20°C.[6] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.

-

Light: Protect solutions from light by storing them in amber vials or in the dark to prevent photodegradation.[6]

-

Container: Use vials with polytetrafluoroethylene (PTFE)-lined caps to prevent contamination from the cap liner.

-

Atmosphere: For highly sensitive applications, it is advisable to handle and store the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

Stability Assessment Protocol:

A stability study should be performed to determine the shelf life of the prepared solutions under specific storage conditions.

-

Prepare a fresh stock solution of this compound.

-

Prepare multiple aliquots of the working solution in amber vials.

-

Analyze a set of freshly prepared aliquots (T=0) using a validated analytical method (e.g., LC-MS/MS) to establish the initial concentration.

-

Store the remaining aliquots under the desired storage conditions (e.g., -20°C and 4°C).

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve aliquots from each storage condition.

-

Allow the aliquots to thaw and equilibrate to room temperature.

-

Analyze the samples and compare the results to the T=0 data.

-

The solution is considered stable if the measured concentration is within a predefined acceptance range (e.g., ±10%) of the initial concentration.

Analytical Method Example: HPLC

This section provides an example of an HPLC method that can be adapted for the analysis of this compound. This method is based on the analysis of residual ε-Caprolactam.[7]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Asahipak ODP-50 4D (Reversed-phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 210 nm or Mass Spectrometry (for deuterated standard) |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[8]

Visualizations

The following diagrams illustrate the key workflows for the preparation and use of this compound solutions.

Caption: Workflow for this compound Solution Preparation.

Caption: Logic for Using this compound as an Internal Standard.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. acs.org [acs.org]

- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. shodex.com [shodex.com]

- 8. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application of Azepan-2-one-d10 in Environmental Sample Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azepan-2-one-d10 as an internal standard in the quantitative analysis of its non-deuterated counterpart, caprolactam, in environmental samples. The methodologies described herein are essential for environmental monitoring, particularly in areas impacted by industrial activities such as nylon-6 production.

Introduction

Azepan-2-one, commonly known as caprolactam, is a key industrial chemical primarily used in the production of nylon-6 fibers and resins. Its widespread use can lead to its release into the environment through industrial wastewater discharges, posing a potential risk to aquatic ecosystems and human health. Accurate and sensitive quantification of caprolactam in environmental matrices such as water and soil is crucial for assessing environmental contamination and ensuring regulatory compliance.

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This compound, a deuterated form of caprolactam, is an ideal internal standard for this purpose. It exhibits nearly identical chemical and physical properties to the native analyte, ensuring that it behaves similarly during sample preparation and analysis, thereby effectively compensating for matrix effects and variations in instrument response.

Analytical Approaches

The determination of caprolactam in environmental samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for aqueous samples due to its high sensitivity, selectivity, and minimal sample preparation requirements.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of caprolactam in solid matrices like soil and sediment, often requiring a derivatization step to improve volatility and chromatographic performance.

Application Note 1: Analysis of Caprolactam in Wastewater by Isotope Dilution LC-MS/MS

This application note describes a validated method for the determination of caprolactam in industrial wastewater using this compound as an internal standard.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analyte and remove interfering matrix components.

-

Materials:

-

Wastewater sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Formic acid

-

SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

-

-

Procedure:

-

Filter the wastewater sample (100 mL) through a 0.45 µm glass fiber filter.

-

Spike the filtered sample with 100 µL of the this compound internal standard solution to achieve a concentration of 1 ng/mL.

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 2 x 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Caprolactam: Precursor ion m/z 114.1 → Product ion m/z 86.1 (quantifier), 56.1 (qualifier)

-

This compound: Precursor ion m/z 124.1 → Product ion m/z 94.1

-

-

Quantitative Data

The method was validated for linearity, accuracy, precision, and sensitivity. The following table summarizes the performance characteristics.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Recovery (at 10 ng/mL) | 92 - 105% |

| Precision (RSD, at 10 ng/mL) | < 5% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

Application Note 2: Determination of Caprolactam in Soil by Isotope Dilution GC-MS

This application note outlines a robust method for the quantification of caprolactam in soil samples using this compound as an internal standard, followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation: Pressurized Liquid Extraction (PLE) and Derivatization

-

Objective: To efficiently extract caprolactam from the soil matrix and derivatize it for GC-MS analysis.

-

Materials:

-

Soil sample (air-dried and sieved)

-

This compound internal standard solution (10 µg/mL in acetone)

-

Acetone (GC grade)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

-

Procedure:

-

Weigh 10 g of the homogenized soil sample into a PLE cell.

-

Spike the sample with 100 µL of the this compound internal standard solution.

-

Extract the sample using a pressurized liquid extractor with the following conditions:

-

Solvent: Acetone:Dichloromethane (1:1, v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes (2 cycles)

-

-

Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator.

-

Transfer the concentrated extract to a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Seal the vial and heat at 70°C for 30 minutes to complete the derivatization.

-

Cool the vial to room temperature before GC-MS analysis.

-

2. GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

-

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection)

-

Oven Program: 80°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Selected Ion Monitoring (SIM) Ions:

-

Caprolactam-TMS derivative: m/z 185 (quantifier), 170

-

This compound-TMS derivative: m/z 195 (quantifier)

-

-

Quantitative Data

The performance of the GC-MS method was evaluated, and the results are summarized below.

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/g |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery (at 100 ng/g) | 88 - 102% |

| Precision (RSD, at 100 ng/g) | < 8% |

| Limit of Detection (LOD) | 5 ng/g |

| Limit of Quantification (LOQ) | 15 ng/g |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the analysis of caprolactam in environmental samples.

Caprolactam Biodegradation Pathway

The following diagram illustrates the microbial degradation pathway of caprolactam in the environment. Several bacterial strains, such as Pseudomonas aeruginosa, can utilize caprolactam as a sole source of carbon and nitrogen.[1] The initial step involves the hydrolytic cleavage of the amide bond in the caprolactam ring.

Caption: Microbial degradation pathway of caprolactam.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a highly reliable and accurate method for the quantification of caprolactam in complex environmental matrices. The detailed protocols for wastewater and soil analysis presented here demonstrate the robustness and sensitivity of these techniques. These methods are invaluable tools for environmental monitoring programs and for assessing the fate and transport of caprolactam in the environment. The provided biodegradation pathway also offers insight into the natural attenuation processes of this compound.

References

Troubleshooting & Optimization

Azepan-2-one-d10 stability in different solvents and pH

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Azepan-2-one-d10 in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and how should it be stored?

A1: this compound, the deuterated form of ε-caprolactam, is a relatively stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature, protected from light and moisture.[1] As a lactam, its primary degradation pathway is hydrolysis of the amide bond within the ring.[2][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. As a lactam, it is susceptible to both acid- and base-catalyzed hydrolysis.[2][3] In strongly acidic or alkaline solutions, the rate of hydrolysis increases, leading to the opening of the seven-membered ring to form 6-aminohexanoic acid-d10. For optimal stability in aqueous solutions, it is advisable to maintain a neutral pH.

Q3: In which common laboratory solvents is this compound stable?

A3: this compound is expected to be stable in a wide range of common organic solvents such as acetonitrile (B52724), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO) under anhydrous conditions. In protic solvents, especially water, the stability will be pH-dependent.

Q4: Is this compound susceptible to oxidative or photolytic degradation?

A4: Lactams are generally less susceptible to oxidation than other functional groups like thiols or thioethers.[2][3] However, under forced conditions, such as exposure to strong oxidizing agents (e.g., hydrogen peroxide), degradation may occur.[3] Similarly, while the molecule does not have strong chromophores that would suggest high photosensitivity, prolonged exposure to high-intensity UV light could potentially lead to degradation.[3] Forced degradation studies are recommended to ascertain its photostability under specific experimental conditions.[4][5]

Troubleshooting Guide

Q1: I see an unexpected peak in my chromatogram when analyzing my this compound sample. What could be the cause?

A1: An unexpected peak could be a degradation product. The most likely degradation product of this compound is 6-aminohexanoic acid-d10, formed via hydrolysis. This is more likely to occur if your sample was exposed to acidic or basic conditions, or stored in a non-anhydrous protic solvent for an extended period. To confirm this, you can subject a small amount of your sample to forced degradation (e.g., by adding a small amount of acid or base) and see if the peak area of the unknown impurity increases.

Q2: My quantitative analysis of this compound shows a decrease in concentration over time. How can I minimize its degradation?

A2: To minimize the degradation of this compound, consider the following:

-

Solvent Choice: Use aprotic and anhydrous solvents whenever possible. If an aqueous solution is necessary, use a buffer to maintain a neutral pH.

-

Temperature: Store stock solutions and samples at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider storing at -20 °C.

-

pH Control: If working with aqueous solutions, ensure the pH is maintained in the neutral range (pH 6-8).

-

Light Protection: Store solutions in amber vials or protect them from light to minimize any potential photolytic degradation.

Quantitative Stability Data

Table 1: Hypothetical Stability of this compound in Aqueous Solutions at 25°C

| pH | Time (hours) | Remaining this compound (%) |

| 2.0 | 24 | 92.5 |

| 2.0 | 72 | 80.1 |

| 7.0 | 24 | 99.8 |

| 7.0 | 72 | 99.5 |

| 10.0 | 24 | 90.3 |

| 10.0 | 72 | 75.8 |

Table 2: Hypothetical Stability of this compound in Different Solvents at 25°C for 72 hours

| Solvent | pH (if applicable) | Remaining this compound (%) |

| Acetonitrile | N/A | >99.9 |

| Methanol | N/A | 99.7 |

| Water | 7.0 | 99.5 |

| 0.1 M HCl | ~1 | 85.2 |

| 0.1 M NaOH | ~13 | 70.4 |

Experimental Protocols

Forced Degradation Study Protocol